molecular formula C21H26FN3 B5768583 4-[(E)-3-[4-(2-fluorophenyl)piperazin-1-yl]prop-1-enyl]-N,N-dimethylaniline

4-[(E)-3-[4-(2-fluorophenyl)piperazin-1-yl]prop-1-enyl]-N,N-dimethylaniline

Cat. No.: B5768583
M. Wt: 339.4 g/mol
InChI Key: BUWYZOHUTAUJRH-AATRIKPKSA-N
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Description

4-[(E)-3-[4-(2-fluorophenyl)piperazin-1-yl]prop-1-enyl]-N,N-dimethylaniline is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-3-[4-(2-fluorophenyl)piperazin-1-yl]prop-1-enyl]-N,N-dimethylaniline typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorophenylpiperazine with a suitable aldehyde or ketone to form an intermediate, which is then subjected to further reactions to introduce the dimethylaniline group. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-3-[4-(2-fluorophenyl)piperazin-1-yl]prop-1-enyl]-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaOH or KOtBu in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to saturated hydrocarbons or amines.

Scientific Research Applications

4-[(E)-3-[4-(2-fluorophenyl)piperazin-1-yl]prop-1-enyl]-N,N-dimethylaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or transporters.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(E)-3-[4-(2-fluorophenyl)piperazin-1-yl]prop-1-enyl]-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to specific sites, while the piperazine ring may facilitate interactions with biological membranes. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(p-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the dimethylaniline group.

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Contains a similar aromatic structure but with different substituents.

Uniqueness

4-[(E)-3-[4-(2-fluorophenyl)piperazin-1-yl]prop-1-enyl]-N,N-dimethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple targets makes it a versatile compound in research and potential therapeutic applications.

Properties

IUPAC Name

4-[(E)-3-[4-(2-fluorophenyl)piperazin-1-yl]prop-1-enyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3/c1-23(2)19-11-9-18(10-12-19)6-5-13-24-14-16-25(17-15-24)21-8-4-3-7-20(21)22/h3-12H,13-17H2,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWYZOHUTAUJRH-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CCN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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